molecular formula C10H14ClN B3055474 2-(tert-Butyl)-6-chloroaniline CAS No. 64985-31-5

2-(tert-Butyl)-6-chloroaniline

Cat. No.: B3055474
CAS No.: 64985-31-5
M. Wt: 183.68 g/mol
InChI Key: SSKOQDSCQVSEGT-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-chloroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one hydrogen atom is replaced by a phenyl group. This compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to the benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-chloroaniline typically involves the nitration of tert-butylbenzene followed by reduction and chlorination. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amine group. Chlorination is carried out to introduce the chlorine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and halogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-6-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butyl)-6-chloroaniline has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-chloroaniline involves its interaction with various molecular targets and pathways. The tert-butyl group and chlorine atom influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can lead to changes in biochemical pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

  • 2-(tert-Butyl)-4-chloroaniline
  • 2-(tert-Butyl)-6-fluoroaniline
  • 2-(tert-Butyl)-6-bromoaniline

Comparison: Compared to its analogs, 2-(tert-Butyl)-6-chloroaniline exhibits unique reactivity due to the presence of the chlorine atom, which can participate in various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability. This makes this compound a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-tert-butyl-6-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOQDSCQVSEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334862
Record name Benzenamine, 2-chloro-6-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64985-31-5
Record name Benzenamine, 2-chloro-6-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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